molecular formula C20H32 B12562888 Benzene, 1-hexyl-4-(1-methyleneheptyl)- CAS No. 192385-20-9

Benzene, 1-hexyl-4-(1-methyleneheptyl)-

Cat. No.: B12562888
CAS No.: 192385-20-9
M. Wt: 272.5 g/mol
InChI Key: VDAOXOAOLBSVGK-UHFFFAOYSA-N
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Description

Benzene, 1-hexyl-4-(1-methyleneheptyl)-: is an organic compound with a complex structure It belongs to the class of aromatic hydrocarbons, characterized by a benzene ring substituted with a hexyl group and a methyleneheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-hexyl-4-(1-methyleneheptyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves the following steps:

    Preparation of the Alkyl Halide: The hexyl and methyleneheptyl groups are introduced through the use of corresponding alkyl halides.

    Friedel-Crafts Alkylation: Benzene reacts with the alkyl halides in the presence of AlCl3, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-hexyl-4-(1-methyleneheptyl)- follows similar principles but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.

    Catalyst Recovery: Efficient recovery and recycling of the catalyst (AlCl3) are crucial for cost-effective production.

    Purification: The final product is purified using distillation and recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-hexyl-4-(1-methyleneheptyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bond.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

Benzene, 1-hexyl-4-(1-methyleneheptyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-hexyl-4-(1-methyleneheptyl)- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, and gene expression, leading to specific biological effects.

Comparison with Similar Compounds

  • Benzene, 1-hexyl-4-methyl-
  • Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-
  • Benzene, 1-methyl-4-(1-phenylethenyl)-

Comparison:

  • Benzene, 1-hexyl-4-(1-methyleneheptyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
  • Compared to Benzene, 1-hexyl-4-methyl- , the presence of the methyleneheptyl group introduces additional reactivity and potential applications.
  • Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl- and Benzene, 1-methyl-4-(1-phenylethenyl)- have different substitution patterns, leading to variations in their chemical behavior and applications.

This detailed article provides a comprehensive overview of Benzene, 1-hexyl-4-(1-methyleneheptyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

192385-20-9

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

1-hexyl-4-oct-1-en-2-ylbenzene

InChI

InChI=1S/C20H32/c1-4-6-8-10-12-18(3)20-16-14-19(15-17-20)13-11-9-7-5-2/h14-17H,3-13H2,1-2H3

InChI Key

VDAOXOAOLBSVGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=C)CCCCCC

Origin of Product

United States

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